1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[221]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions including cyclization, hydroxylation, and pyrimidine ring formation. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The scalability of the synthetic route is crucial for commercial viability, and optimization of reaction conditions is often necessary to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis with different structural features.
Malonic acid: A dicarboxylic acid with similar reactivity but lacking the bicyclic structure.
Polynitroaromatic compounds: These compounds share some reactivity patterns but differ significantly in structure and applications.
Uniqueness
What sets 1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be suitable.
Properties
Molecular Formula |
C11H14N2O6 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7+,9?,11-/m1/s1 |
InChI Key |
TYYUAZVXLRMUMN-XWXUBSDMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2[C@H]3[C@@H]([C@](O2)(CO3)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O |
Origin of Product |
United States |
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